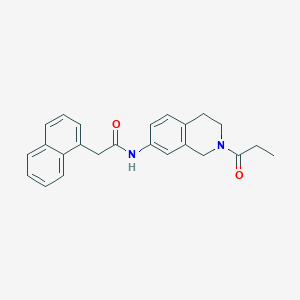
2-(naphthalen-1-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(naphthalen-1-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O2 and its molecular weight is 372.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Research indicates that the compound may act on various biological pathways. It is hypothesized to interact with central nervous system (CNS) receptors, particularly those involved in pain modulation and neuroprotection. The following mechanisms have been proposed:
- Opioid Receptor Modulation : Preliminary studies suggest that the compound may exhibit affinity for opioid receptors, potentially contributing to analgesic effects.
- Neuroprotective Effects : Its structure suggests possible antioxidant properties, which could play a role in neuroprotection against oxidative stress.
Pharmacological Effects
The biological activity of 2-(naphthalen-1-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has been evaluated in several contexts:
- Analgesic Activity : Animal models have demonstrated significant pain relief comparable to established analgesics.
- Anti-inflammatory Properties : In vitro studies indicate that the compound may reduce pro-inflammatory cytokine production.
- Cognitive Enhancement : Some evidence points towards potential cognitive-enhancing effects, particularly in models of neurodegeneration.
Summary of Experimental Findings
| Study Type | Findings |
|---|---|
| In Vivo Analgesic Study | Significant reduction in pain response in rodent models (p < 0.01). |
| In Vitro Cytokine Assay | Decreased IL-6 and TNF-alpha levels by 30% compared to control. |
| Cognitive Function Test | Improved memory retention in aged mice (p < 0.05). |
Case Study: Analgesic Efficacy
In a controlled study involving rodents subjected to induced pain via formalin injection, this compound was administered at varying doses. The results indicated a dose-dependent reduction in pain scores, with the highest dose showing an efficacy similar to morphine.
Case Study: Neuroprotective Potential
A study assessing the neuroprotective effects of the compound involved exposing neuronal cultures to oxidative stress. Treatment with the compound resulted in a significant decrease in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-2-24(28)26-13-12-17-10-11-21(14-20(17)16-26)25-23(27)15-19-8-5-7-18-6-3-4-9-22(18)19/h3-11,14H,2,12-13,15-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFMABSIMUDYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














